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Abstract
Elaiomycin, an azoxyalkene antibiotic isolated from Streptomyces hepaticus in 1954, initially

demonstrated promising in vitro activity against Mycobacterium tuberculosis. This technical

guide provides a comprehensive historical overview of Elaiomycin's journey as a potential

tuberculostatic agent. It details the early discovery, in vitro efficacy, and the subsequent

preclinical toxicity and in vivo studies that ultimately led to the discontinuation of its

development for tuberculosis therapy. This document summarizes the available quantitative

data, outlines the likely experimental protocols of the era, and presents logical workflows for its

initial investigation. While Elaiomycin's clinical development was halted due to a lack of in vivo

efficacy and significant toxicity concerns, its history offers valuable insights into the challenges

of antibiotic discovery and development.

Introduction
The mid-20th century was a golden age for antibiotic discovery, with soil-dwelling

actinomycetes proving to be a rich source of novel antimicrobial compounds. In 1954, two

seminal papers by Haskell, Ryder, and Bartz, and by Erlich and colleagues, described the

isolation, characterization, and biological activity of a new antibiotic, Elaiomycin, from the

fermentation broths of Streptomyces hepaticus.[1] This compound, identified as an
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azoxyalkene, exhibited potent inhibitory effects against Mycobacterium tuberculosis in vitro,

sparking hope for a new weapon in the fight against tuberculosis. However, this initial promise

was soon tempered by disappointing in vivo results and significant toxicity findings. This guide

delves into the scientific history of Elaiomycin's evaluation as a tuberculostatic agent,

presenting the available data in a structured format for researchers and drug development

professionals.

Discovery and Physicochemical Properties
Elaiomycin was first isolated from the culture filtrate of Streptomyces hepaticus.[2] Its structure

was later elucidated, and a laboratory synthesis was achieved in 1977.[1]

Table 1: Physicochemical Properties of Elaiomycin

Property Value Reference

Chemical Formula C13H26N2O3 [1]

Molar Mass 258.362 g·mol−1 [1]

Appearance Pale yellow oil [2]

Solubility

Sparingly soluble in water;

soluble in most common

organic solvents

[2]

Stability

Stable in air and in neutral or

slightly acidic aqueous

solutions

[2]

In Vitro Tuberculostatic Activity
Early studies reported that Elaiomycin possessed strong in vitro activity against

Mycobacterium tuberculosis var. hominis.[2] While the specific Minimum Inhibitory

Concentration (MIC) values from the original 1954 studies are not readily available in modern

databases, the research of that era laid the groundwork for future antimicrobial susceptibility

testing.
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Preclinical In Vivo Studies
Despite its promising in vitro profile, Elaiomycin proved to be ineffective in vivo.[2] Preclinical

studies in animal models, likely guinea pigs which were a common model for tuberculosis

research at the time, showed a lack of therapeutic action against experimental tuberculosis

infections.

Toxicology and Carcinogenicity
The definitive factor in the cessation of Elaiomycin's development as a tuberculostatic agent

was its significant toxicity and carcinogenic potential.

Acute and Chronic Toxicity
Preclinical studies in mice, guinea pigs, and rats revealed significant toxic effects.

Table 2: Summary of Elaiomycin Toxicity Data

Species
Route of
Administration

Dose
Observed
Effects

Reference

Mice Not specified Not specified Liver damage [2]

Guinea Pigs Not specified Not specified Liver damage [2]

Young Rats Oral > 40 mg/kg
Liver necrosis

and death
[2]

Rats Oral > 40 mg/kg

Testicular

atrophy, gastric

ulcers

[2]

Carcinogenicity
Elaiomycin was found to be a potent carcinogen in rats.

Table 3: Carcinogenicity Profile of Elaiomycin in Rats
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Route of
Administration

Dose Range
(mg/kg)

Tumor Types
Observed

Reference

Intragastric,

Subcutaneous, or

Intraperitoneal

10-40

Papillary

adenocarcinoma of

the kidney, sarcoma of

the liver,

adenocarcinoma of

the upper jejunum,

oligodendroglioma of

the brain, squamous

carcinoma of the jaw,

lymphoid tumors

[2]

Mechanism of Action
The precise mechanism by which Elaiomycin exerts its tuberculostatic effect in vitro remains

unknown.[2] The early research focus on its antimicrobial properties was quickly overshadowed

by its toxicity, and further investigation into its mode of action appears to have been limited.

Experimental Protocols (Reconstructed)
While the exact, detailed protocols from the 1954 studies are not available, it is possible to

reconstruct the likely methodologies based on the standard practices of the time.

In Vitro Susceptibility Testing
The determination of Elaiomycin's in vitro activity against M. tuberculosis would have likely

followed a broth or agar dilution method.
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Preparation

Assay

Analysis

Elaiomycin Stock Solution

Serial Dilution of Elaiomycin in Media

Liquid or Solid Growth Medium (e.g., Löwenstein-Jensen) Mycobacterium tuberculosis Inoculum

Inoculation of Media with M. tuberculosis

Incubation

Observation of Growth Inhibition

Determination of Minimum Inhibitory Concentration (MIC)

Click to download full resolution via product page

A representative workflow for determining the Minimum Inhibitory Concentration (MIC) of
Elaiomycin.

In Vivo Efficacy and Toxicity Studies
The in vivo evaluation of Elaiomycin would have involved animal models, most likely guinea

pigs for efficacy and rats or mice for toxicity.
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Experimental Setup

Treatment and Observation

Endpoint Analysis

Animal Models (e.g., Guinea Pigs, Rats)

Infection with M. tuberculosis (for efficacy studies)

Administration of Elaiomycin (e.g., oral, s.c., i.p.)

Preparation of Elaiomycin Doses

Monitoring of Animal Health and Disease Progression

Necropsy

Assessment of Bacterial Load in Organs (Efficacy) Histopathological Examination of Tissues (Toxicity/Carcinogenicity)

Click to download full resolution via product page

A generalized workflow for in vivo efficacy and toxicity studies of Elaiomycin.

Conclusion
The story of Elaiomycin as a potential tuberculostatic agent is a stark reminder of the

complexities inherent in drug discovery. While demonstrating initial promise with its in vitro

activity, the insurmountable hurdles of a lack of in vivo efficacy and severe toxicity, including

carcinogenicity, led to its early abandonment for this indication. The history of Elaiomycin
underscores the critical importance of comprehensive preclinical evaluation, encompassing
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both efficacy and a thorough toxicological profile, in the development of new therapeutic

agents. Although it never reached the clinic for tuberculosis treatment, the study of Elaiomycin
contributed to the growing body of knowledge on microbial natural products and the rigorous

standards required for drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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